molecular formula C14H10Cl4 B584925 Mitotane-13C6 CAS No. 1261396-21-7

Mitotane-13C6

Cat. No.: B584925
CAS No.: 1261396-21-7
M. Wt: 325.988
InChI Key: JWBOIMRXGHLCPP-CYRQOIGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mitotane-13C6, also known as 2,4’-dichlorodiphenyldichloroethane-13C6, is a stable isotope-labeled version of mitotane. Mitotane itself is an isomer of dichlorodiphenyldichloroethane and a derivative of dichlorodiphenyltrichloroethane. It is primarily used as an antineoplastic agent in the treatment of adrenocortical carcinoma, a rare cancer of the adrenal cortex .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mitotane-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of mitotane. This process typically starts with the synthesis of labeled benzene, which is then subjected to chlorination and subsequent reactions to form the final product. The reaction conditions often involve the use of catalysts and controlled environments to ensure the incorporation of the carbon-13 isotopes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure the purity of the final product. The production is carried out under strict regulatory guidelines to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions

Mitotane-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of mitotane can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .

Scientific Research Applications

Pharmacological Background

Mitotane, the parent compound, is an adrenolytic agent that selectively targets the adrenal cortex, leading to reduced hormone production. It has been used since 1959 for treating inoperable adrenocortical tumors and is also indicated for managing Cushing's syndrome. The mechanism of action involves altering steroid metabolism and directly suppressing adrenal cortex activity .

Pharmacokinetic Studies

Mitotane-13C6 serves as a valuable tool in pharmacokinetic research. The incorporation of stable isotopes allows for precise tracking of the drug's metabolism and distribution within the body. This is crucial for understanding how variations in metabolism can affect therapeutic outcomes.

Key Findings:

  • Bioavailability: The bioavailability of mitotane after oral administration is approximately 40% .
  • Metabolic Pathways: Stable isotope labeling aids in elucidating metabolic pathways and identifying metabolites associated with therapeutic efficacy and toxicity.

Therapeutic Monitoring

This compound can be utilized to monitor therapeutic levels of mitotane in patients undergoing treatment. By analyzing blood samples for the presence of this labeled compound, clinicians can assess drug levels more accurately, ensuring they remain within the therapeutic window.

Case Study:
In a study involving patients treated with mitotane, monitoring blood levels helped adjust dosages to mitigate adverse effects while maintaining therapeutic efficacy .

Research on Adverse Effects

The use of this compound facilitates research into the adverse effects associated with mitotane therapy. Understanding these effects is crucial for improving patient safety and treatment protocols.

Adverse Effects Reported:

  • Neurological symptoms such as ataxia, confusion, and memory deficits have been documented in patients receiving high doses of mitotane .
  • A comprehensive analysis revealed that 100% of patients experienced adverse events when treated with mitotane, highlighting the need for vigilant monitoring .

Personalized Medicine

The application of this compound in personalized medicine is emerging as a promising area of research. By analyzing individual metabolic responses to mitotane therapy, healthcare providers can tailor treatment plans based on specific patient profiles.

Research Insights:

  • Studies have shown variability in patient responses to mitotane due to genetic factors affecting drug metabolism .
  • Personalized dosing regimens based on pharmacokinetic data from this compound could enhance treatment efficacy while minimizing side effects.

Data Tables

Application AreaDescriptionKey Findings
Pharmacokinetic StudiesTracking metabolism and distributionBioavailability ~40%
Therapeutic MonitoringAssessing drug levels in patientsAdjustments based on blood level monitoring
Research on Adverse EffectsInvestigating side effects associated with therapyNeurological symptoms prevalent
Personalized MedicineTailoring treatments based on individual responsesVariability in responses due to genetic factors

Mechanism of Action

Mitotane-13C6 exerts its effects primarily through the modification of steroid metabolism and direct suppression of the adrenal cortex. The compound is believed to be metabolized into its active form within the adrenal cortex, where it induces cytotoxic effects on adrenocortical cells. This leads to a reduction in the production of adrenal hormones, including cortisol and androgens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mitotane-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, where understanding the distribution and elimination of the compound is crucial .

Biological Activity

Mitotane-13C6, a stable isotope variant of mitotane, is primarily utilized in the treatment of adrenocortical carcinoma (ACC). This compound exhibits significant biological activity, particularly in its ability to inhibit adrenal steroidogenesis and modify lipid metabolism. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic efficacy, and relevant case studies.

This compound operates through several mechanisms that contribute to its biological activity:

  • Adrenolytic Effect : Mitotane inhibits the intramitochondrial conversion of cholesterol to pregnenolone and cortisol, leading to selective necrosis of adrenal cortical cells. This action is crucial in managing conditions like ACC where cortisol production is dysregulated .
  • Metabolic Activation : The drug is metabolized into active forms such as o,p'-DDA and o,p'-DDE, which are responsible for its therapeutic effects. These metabolites enhance the adrenolytic action and can reverse chemotherapy resistance by reducing cellular drug efflux .
  • Lipid Metabolism : Recent studies indicate that this compound influences lipid metabolism pathways, particularly through the inhibition of SOAT1 (sterol O-acyltransferase 1). This inhibition disrupts cholesterol homeostasis in adrenal cells, further contributing to its antitumor effects .

Pharmacokinetics

The pharmacokinetics of this compound are essential for understanding its efficacy:

  • Bioavailability : Following oral administration, mitotane has a bioavailability of approximately 40% .
  • Volume of Distribution : The compound exhibits a large volume of distribution due to its lipophilic nature, allowing it to penetrate various tissues effectively .

Case Studies

  • Complete Remission in Advanced ACC :
    A notable case involved a 64-year-old woman diagnosed with advanced ACC who achieved complete remission after undergoing mitotane monotherapy. Initially presenting with multiple metastases, she received a maintenance dose between 2.0 and 2.5 grams/day. After six months, partial remission was observed, followed by complete remission confirmed at subsequent follow-ups .
  • Pharmacogenomic Analysis :
    A study assessed mitotane sensitivity in patient-derived ACC cells (PDCs), revealing variable responses. The median cell viability inhibition rate was significantly higher in responders compared to non-responders (48.4% vs -1.2%, respectively). Genomic analysis indicated that certain somatic alterations correlated with treatment response, suggesting that lipid metabolism dependency may predict mitotane efficacy .

Table 1: Summary of Clinical Responses to Mitotane Monotherapy

StudyTotal PatientsObjective ResponseComplete ResponseNotes
German Multicenter Study12720.5% (26)3Limited knowledge on efficacy
Memorial Sloan-Kettering3611% (4)3Retrospective analysis
Current Case Study1100% (1)1Complete remission observed

Table 2: Predictive Markers for Mitotane Response

MarkerAssociation with Response
CYP27A1 ExpressionPositive correlation with sensitivity
ABCA1 ExpressionPositive correlation with sensitivity
CTNNB1 AlterationsFound only in responders

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for detecting and quantifying Mitotane-13C6 in biological matrices during pharmacokinetic studies?

  • Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution to ensure specificity and accuracy. This compound serves as an internal standard to correct for matrix effects and ionization efficiency variations. Calibration curves should span the expected concentration range (e.g., 1–100 ng/mL), with validation parameters including limit of detection (LOD), limit of quantification (LOQ), and recovery rates (≥80%) .

Q. How should experimental designs account for isotopic purity when synthesizing or using this compound in metabolic studies?

  • Answer: Confirm isotopic enrichment (≥99% ¹³C) via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) . Experimental protocols must include controls for isotopic dilution effects, especially in long-term cell culture or in vivo studies. Document synthesis conditions (e.g., reaction temperature, solvent purity) to ensure reproducibility .

Q. What are the best practices for validating this compound stability under varying storage conditions?

  • Answer: Conduct accelerated stability studies at different temperatures (-80°C, 4°C, 25°C) and pH levels. Use HPLC-UV or LC-MS to monitor degradation products (e.g., dechlorinated metabolites). Stability data should be reported with 95% confidence intervals and degradation kinetics modeled using Arrhenius equations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

  • Answer: Apply systems biology approaches (e.g., metabolic flux analysis) to compare isotope-labeled metabolite distributions. Use knockout cell lines or enzyme inhibitors to isolate specific pathways (e.g., CYP3A4-mediated hydroxylation). Cross-validate findings with untargeted metabolomics and isotopic tracing in parallel studies .

Q. What strategies mitigate isotopic interference when co-administering this compound with unlabeled Mitotane in drug interaction studies?

  • Answer: Optimize chromatographic separation (e.g., UPLC with C18 columns) to distinguish labeled and unlabeled species. Employ high-resolution mass spectrometers (e.g., Q-TOF) with mass accuracy <5 ppm. Validate assays using spiked samples with known ratios of labeled/unlabeled compounds .

Q. How can meta-analyses integrate heterogeneous data on this compound’s tissue distribution from studies with divergent methodologies?

  • Answer: Standardize data extraction using PICOT criteria (Population, Intervention, Comparison, Outcome, Time) and assess study quality via tools like ROBINS-I for bias. Apply random-effects models to account for variability in detection limits or sampling protocols. Sensitivity analyses should exclude outliers (e.g., studies with <90% isotopic purity) .

Q. Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing time-resolved isotopic enrichment data in this compound tracer studies?

  • Answer: Use compartmental modeling (e.g., NONMEM) to estimate turnover rates and pool sizes. Bayesian hierarchical models can handle missing data or sparse sampling. Report results with credible intervals and validate models via posterior predictive checks .

Q. How should researchers address batch-to-batch variability in this compound synthesis for multi-center trials?

  • Answer: Implement quality-by-design (QbD) principles during synthesis, including critical process parameter (CPP) monitoring (e.g., reaction time, catalyst concentration). Use principal component analysis (PCA) to correlate batch variability with analytical outcomes (e.g., purity, yield). Share raw synthesis data via open-access repositories .

Q. Data Validation and Reproducibility

Q. What steps ensure reproducibility when publishing this compound-based protocols?

  • Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Materials : Specify vendor, lot number, and storage conditions.
  • Methods : Detail instrument settings (e.g., collision energy in MS).
  • Data : Deposit raw spectra/metadata in repositories like MetaboLights or ChEMBL .

Q. How can researchers validate conflicting reports of this compound’s binding affinity to adrenal cortex receptors?

  • Answer: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under standardized buffer conditions (pH 7.4, 150 mM NaCl). Compare dissociation constants (Kd) across independent labs using blinded samples. Report results with error propagation analysis .

Q. Tables for Methodological Reference

Parameter Recommended Technique Validation Criteria Key References
Isotopic PurityHRMS or NMR≥99% ¹³C enrichment
Stability in PlasmaLC-MS/MS with accelerated testingDegradation <5% at 4°C over 30 days
Metabolic Pathway Analysis¹³C-Tracing + Flux Balance AnalysisConsistency with in silico predictions

Properties

IUPAC Name

1-chloro-2-[2,2-dichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H/i5+1,6+1,7+1,8+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBOIMRXGHLCPP-CYRQOIGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.